4-methyl-2-oxo-4aH-quinoline-7-carboxylic acid
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Overview
Description
4-methyl-2-oxo-4aH-quinoline-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline core with a carboxylic acid group at the 7th position and a methyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-4aH-quinoline-7-carboxylic acid can be achieved through various methods. One common method involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This reaction is accompanied by decarboxylation, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-4aH-quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline-2,4-diones.
Reduction: 4-methyl-2-hydroxyquinoline-7-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-2-oxo-4aH-quinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-4aH-quinoline-7-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound disrupts DNA replication and transcription processes, leading to bacterial cell death . This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares a similar quinoline core but differs in the position and type of functional groups.
4-hydroxyquinoline: Contains a hydroxyl group at the 4th position instead of a methyl group.
Oxolinic acid: A quinoline derivative with antibacterial properties, similar in structure but with different functional groups.
Uniqueness
4-methyl-2-oxo-4aH-quinoline-7-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group at the 7th position and methyl group at the 4th position differentiate it from other quinoline derivatives, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-methyl-2-oxo-4aH-quinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5,8H,1H3,(H,14,15) |
InChI Key |
BIJXTLCMYYXJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C2C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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